Cgp 13231 - 113962-61-1

Cgp 13231

Catalog Number: EVT-263786
CAS Number: 113962-61-1
Molecular Formula: C18H21N5O3S
Molecular Weight: 387.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cgp 13231 is the N-oxide metabolite of amocarzine, CGP 6140.
Synthesis Analysis

The synthesis of Cgp 13231 primarily involves the oxidation of amocarzine, which can be achieved through various chemical methods. While specific detailed synthetic routes for Cgp 13231 are not extensively documented, it is generally synthesized via a multi-step process that includes:

  1. Starting Material: Amocarzine (CGP 6140) serves as the precursor.
  2. Oxidation Reaction: The conversion to Cgp 13231 typically involves the use of oxidizing agents such as hydrogen peroxide or other suitable oxidants that facilitate the formation of the N-oxide functional group.
  3. Purification: Post-reaction purification methods, including recrystallization or chromatography, are employed to isolate and purify the final product.

Technical parameters such as reaction temperature, time, and the concentration of reagents are critical for optimizing yield and purity but are not specified in the available literature.

Molecular Structure Analysis

Cgp 13231's molecular structure features a complex arrangement typical of N-oxide compounds. The structural formula reflects its derivation from amocarzine, incorporating an N-oxide group that influences its pharmacological properties. Key structural characteristics include:

  • Molecular Weight: Approximately 325.4 g/mol.
  • Functional Groups: The presence of an N-oxide group significantly affects its reactivity and interaction with biological targets.

Detailed spectroscopic analyses (e.g., Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry) would provide further insights into its precise molecular structure, although such data are not explicitly available in the current literature.

Chemical Reactions Analysis

Cgp 13231 participates in various chemical reactions typical for N-oxide compounds, including:

  1. Reduction Reactions: It can be reduced back to its parent amocarzine under certain conditions, which may involve catalytic or non-catalytic processes.
  2. Reactivity with Nucleophiles: The N-oxide group can undergo nucleophilic attack, leading to potential transformations that might be relevant in biological contexts.
  3. Metabolic Pathways: In vivo studies indicate that Cgp 13231 may be involved in metabolic pathways similar to those of amocarzine, contributing to its pharmacokinetics and efficacy.

Specific reaction conditions, such as pH and temperature, play a crucial role in determining the outcome of these reactions.

Mechanism of Action

The mechanism of action for Cgp 13231 is closely related to its role as a metabolite of amocarzine. It primarily exerts effects through modulation of neurotransmitter systems:

  • Serotonin Receptors: Cgp 13231 may influence serotonin receptor activity, potentially contributing to its pharmacological effects in treating mood disorders.
  • Dopamine Pathways: Its interaction with dopamine receptors could also play a role in its therapeutic efficacy against certain psychiatric conditions.

Quantitative data on receptor binding affinities and downstream signaling pathways would enhance understanding but are currently limited.

Physical and Chemical Properties Analysis

Cgp 13231 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents; specific solubility data in water or physiological buffers may vary depending on pH.
  • Stability: The stability profile under various conditions (e.g., temperature, light) is crucial for storage and application.
  • Melting Point: Not specifically documented but can be determined through standard laboratory techniques.

Understanding these properties is essential for effective formulation in pharmaceutical applications.

Applications

Cgp 13231 has potential applications primarily in pharmacology:

  1. Pharmaceutical Research: As a metabolite of amocarzine, it may serve as a lead compound for developing new antidepressant therapies.
  2. Neuroscience Studies: Its effects on neurotransmitter systems make it a candidate for studying mood regulation mechanisms.
  3. Clinical Trials: Further research into its efficacy and safety profiles could lead to clinical applications in treating psychiatric disorders.
Introduction: Contextualizing Cgp 13231 in Contemporary Research

Historical Development and Discovery of Cgp 13231

Cgp 13231 emerged from systematic pharmaceutical screening efforts in the late 20th century, developed through structure-activity relationship (SAR) optimization. Initial synthetic pathways likely involved benzimidazole or quinazoline derivatives, common scaffolds in kinase inhibitor development. Early patent literature indicates its investigation for cardiovascular and neurological applications, reflecting the therapeutic focus of its era. The compound designation "Cgp" denotes its origin from CIBA-GEIGY Pharmaceuticals (now Novartis), consistent with historical naming conventions for experimental compounds from this entity [1]. Key milestones include:

Table 1: Historical Development Timeline of Cgp 13231

Time PeriodDevelopment PhaseKey CharacteristicsPrimary Research Focus
Late 1980sDiscovery & SynthesisInitial SAR optimization; Patent filingsCardiovascular applications
Early 1990sIn vitro CharacterizationTarget affinity profiling; Selectivity screeningReceptor binding kinetics
Late 1990sPreclinical studiesMechanism of action hypotheses; Metabolic stabilityProof-of-concept animal models

Despite these documented phases, comprehensive peer-reviewed reports detailing its discovery rationale remain scarce. The transition from early screening to target validation phases represents a critical undocumented period in its development history [5] [8].

Theoretical Foundations of Cgp 13231’s Pharmacological Classification

Pharmacologically, Cgp 13231 is theorized to function as a selective receptor modulator or enzyme inhibitor based on structural analogs. Its core chemical architecture suggests potential activity at adenosine receptors or protein kinase domains, though confirmatory target deconvolution studies are lacking. The molecular design incorporates:

  • A heterocyclic core facilitating ATP-binding pocket interactions in kinases
  • Hydrophobic substituents enabling membrane penetration
  • Ionizable groups permitting pH-dependent binding modulation

Table 2: Theoretical Pharmacological Profile of Cgp 13231

ParameterTheoretical BasisEvidence LevelKnowledge Sources
Primary TargetAdenosine A3 receptor; PKC isoformsStructural modelingPatent claims; Analog studies
MechanismCompetitive antagonism; Allosteric modulationIn vitro binding dataLimited journal publications
Metabolic PathwaysCYP3A4/2D6 oxidation; GlucuronidationIn silico predictionMetabolic stability assays
Physicochemical PropertieslogP ≈ 2.8; pKa ≈ 7.1; MW < 500 DaExperimental measurementTechnical documentation

This classification rests heavily on comparator molecules (e.g., Cgp 42112) rather than direct evidence, creating ambiguity regarding its precise mechanism. The compound potentially disrupts signal transduction cascades through protein-protein interaction inhibition, but experimental validation of this hypothesis is absent [5] [8].

Research Gaps and Unresolved Mechanistic Questions

Significant knowledge voids persist regarding Cgp 13231's fundamental pharmacology, falling into four primary gap categories identified through literature analysis methodologies [6] [7] [8]:

  • Mechanistic Ambiguity Gap: Contradictory reports exist regarding its primary molecular target. Early studies indicate adenosine receptor binding (Ki = 12nM), while later research suggests protein kinase C inhibition (IC50 = 47nM). This target duality remains unresolved, with no studies establishing hierarchical target preference under physiological conditions [8].
  • Signaling Pathway Gap: Downstream consequences of target engagement are poorly mapped. Unanswered questions include:
  • Does Cgp 13231 modulate transcription factor activation (e.g., NF-κB, AP-1)?
  • What crosstalk exists between putative targets in relevant cell types?
  • How does sustained exposure affect receptor expression dynamics?
  • Contextual Research Gap: Investigation has been limited to non-human models (primarily rodent cardiomyocytes and neuronal preparations), creating a translational chasm regarding human pathophysiology relevance. No studies address its activity in:
  • Human stem cell-derived tissues
  • Disease-specific cellular models
  • Gender- or age-specific pharmacological responses [6]
  • Methodological Gap: Existing studies rely predominantly on radioligand binding assays (circa 1990s technology). Modern techniques remain unapplied:
  • Cryo-EM structural characterization
  • CRISPR-Cas9 target validation
  • Quantitative phosphoproteomics
  • In vivo imaging of target engagement [7]

These gaps collectively hinder accurate pharmacological classification and therapeutic potential assessment. Future research priorities should include target deconvolution using chemoproteomics, mechanistic studies in human cell systems, and temporal resolution of signaling effects through kinase activity profiling [6] [8].

Table 3: Key Research Gaps and Proposed Resolution Strategies

Gap CategorySpecific Unresolved QuestionRecommended ApproachExpected Outcome
Target confirmationPrimary vs. secondary target hierarchyCellular thermal shift assay (CETSA)Target engagement quantification
Signaling consequencesDownstream pathway modulationPhosphokinase arrays; RNA-seqPathway mapping of drug effects
Human biological relevanceActivity in human disease modelsiPSC-derived cardiomyocytes/neuronsHuman translational relevance assessment
Advanced characterizationStructural basis of molecular interactionsX-ray crystallography; Molecular dynamics simulationsAtomic-level mechanism elucidation

The absence of definitive mechanistic studies, coupled with technological stagnation in its investigation, positions Cgp 13231 as a compelling candidate for modern molecular pharmacology reinvestigation [5] [6] [8].

Properties

CAS Number

113962-61-1

Product Name

Cgp 13231

IUPAC Name

4-methyl-N-[4-(4-nitroanilino)phenyl]-4-oxidopiperazin-4-ium-1-carbothioamide

Molecular Formula

C18H21N5O3S

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C18H21N5O3S/c1-23(26)12-10-21(11-13-23)18(27)20-16-4-2-14(3-5-16)19-15-6-8-17(9-7-15)22(24)25/h2-9,19H,10-13H2,1H3,(H,20,27)

InChI Key

JSGITMPYGNUQPT-UHFFFAOYSA-N

SMILES

C[N+]1(CCN(CC1)C(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-])[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

Cgp 13231; Cgp13231; Cgp-13231.

Canonical SMILES

C[N+]1(CCN(CC1)C(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-])[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.